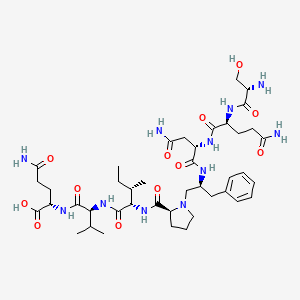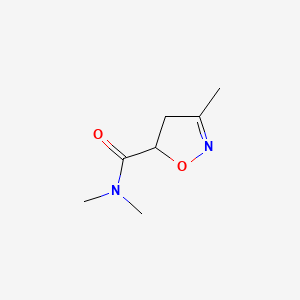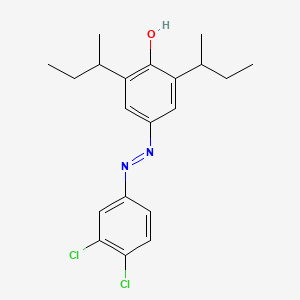
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid: is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminooxy group, which is further linked to a butanoic acid backbone. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Aminooxy Group: The protected amino group is then reacted with hydroxylamine to form the aminooxy group.
Attachment to Butanoic Acid: The aminooxy group is then linked to a butanoic acid backbone through a condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. This method enhances efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: The Boc group is typically removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Major Products
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Deprotected aminooxybutanoic acid.
Scientific Research Applications
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis to prevent unwanted side reactions.
Biology: Utilized in the synthesis of peptides and proteins where selective protection and deprotection of amino groups are required.
Medicine: Employed in the development of pharmaceuticals where protection of functional groups is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid primarily involves the protection of amino groups. The Boc group is added to the amino group, forming a stable carbamate linkage that prevents the amino group from participating in unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing the amino group to be available for further reactions .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar in structure but contains a phenylboronic acid group instead of a butanoic acid backbone.
4-((tert-Butoxycarbonyl)amino)methylbenzoic acid: Contains a benzoic acid backbone instead of a butanoic acid backbone.
Uniqueness
4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid is unique due to its specific combination of a Boc-protected aminooxy group and a butanoic acid backbone. This structure provides specific reactivity and stability that is advantageous in various synthetic applications.
Properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECBBAQNKNZSNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



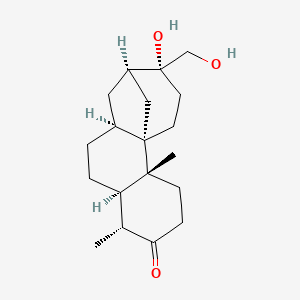
![4-[(Benzyloxy)methyl]-2,2,4,5-tetramethyl-1,3-dioxolane](/img/structure/B568506.png)
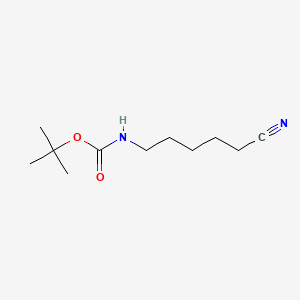
![Potassium mu-oxobis[pentachlororuthenate(IV)] hydrate](/img/structure/B568513.png)
